![molecular formula C15H16N2O3 B7495438 propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7495438.png)
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate, also known as PD153035, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research to study the role of EGFR in cancer and other diseases.
科学研究应用
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. EGFR is a transmembrane receptor that plays a critical role in the regulation of cell growth, differentiation, and survival. Aberrant activation of EGFR signaling has been implicated in the development and progression of various cancers, including lung, breast, and colon cancer.
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been shown to inhibit EGFR tyrosine kinase activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways and the induction of cell death in cancer cells. This compound has also been used to study the mechanism of resistance to EGFR inhibitors in cancer cells, which has important implications for the development of new cancer therapies.
作用机制
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate binds to the ATP-binding site of EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and the activation of cell survival pathways. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has been shown to have potent anti-tumor activity in various preclinical models of cancer. In addition to its effects on EGFR signaling, this compound has also been shown to inhibit other receptor tyrosine kinases, such as HER2 and HER4, which are also implicated in cancer development and progression.
实验室实验的优点和局限性
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate is a well-established and widely used tool compound for studying the role of EGFR in cancer and other diseases. Its potency and selectivity make it a valuable tool for studying the mechanism of action of EGFR inhibitors and the development of new cancer therapies. However, like all tool compounds, propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate has limitations, including potential off-target effects and the need for careful interpretation of results.
未来方向
There are several future directions for research on propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate and EGFR inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways in cancer cells, including EGFR and other receptor tyrosine kinases. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors and guide patient selection for therapy. Finally, the development of new EGFR inhibitors with improved potency, selectivity, and pharmacokinetic properties is an ongoing area of research.
合成方法
Propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate can be synthesized through a multi-step process involving the reaction of 2-chloro-6-nitrobenzoic acid with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through esterification with isopropanol. This synthesis method has been well-established in the literature and has been used to produce propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate in large quantities for scientific research.
属性
IUPAC Name |
propan-2-yl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(2)20-15(19)10-5-6-11-12(8-10)16-13-4-3-7-17(13)14(11)18/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLBOFSRMANNFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N3CCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

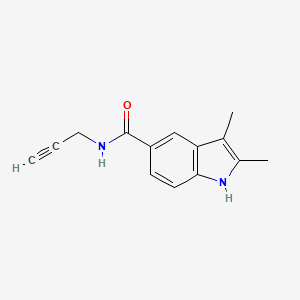
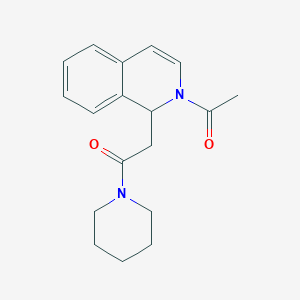
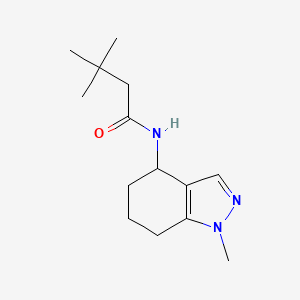
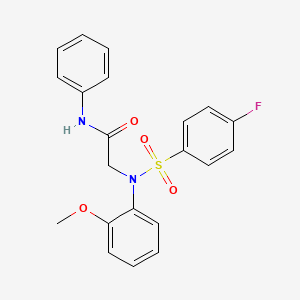
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7495400.png)
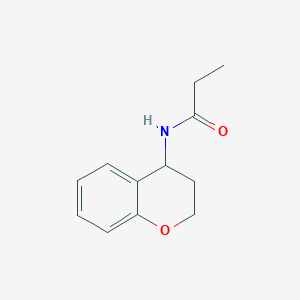
![[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl 2-methyl-3-oxo-4H-1,4-benzothiazine-6-carboxylate](/img/structure/B7495413.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 3-methyl-1-[(4-methylphenyl)methyl]thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7495420.png)
![Methyl 2-[(4-bromophenyl)sulfonylamino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B7495433.png)
![2-[[4-Ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B7495434.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-(4-bromophenyl)ethanone](/img/structure/B7495444.png)
![2,2-dimethyl-N-[2-[2-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]ethylamino]-2-oxoethyl]propanamide](/img/structure/B7495458.png)
![n-Isopropyl-2h-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B7495467.png)
